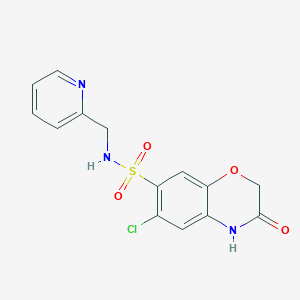![molecular formula C20H15ClN2OS B5207471 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide, also known as DACB, is a chemical compound that has been widely used in scientific research. It is a member of the acenaphthene family and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound may alter gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and alter gene expression. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
The use of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide in lab experiments has several advantages. It is a potent inhibitor of HDACs and has been found to have anti-cancer properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use. It is a toxic compound and must be handled with care. It may also have off-target effects that could interfere with the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide in scientific research. One direction is to study its effects on other enzymes and pathways. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new compounds with similar properties. Overall, this compound is a promising compound with potential applications in various fields of scientific research.
合成方法
The synthesis of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide involves a series of chemical reactions that start with the reaction of 2-chlorobenzoyl chloride with 1,2-dihydroacenaphthylene. This reaction yields 2-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide. This compound is then reacted with thiourea to obtain this compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
科学研究应用
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been used in various scientific research applications, including cancer research, drug discovery, and neuropharmacology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in drug discovery to identify new compounds that have potential therapeutic effects. In neuropharmacology, this compound has been used to study the effects of drugs on the nervous system.
属性
IUPAC Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c21-16-7-2-1-5-14(16)19(24)23-20(25)22-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZGCCMDOOOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)


![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)


![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)